2-Fluoro-4-(thiophen-3-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(thiophen-3-YL)phenol is an organic compound that features a phenol group substituted with a fluorine atom and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both phenol and thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, known for its aromaticity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(thiophen-3-YL)phenol typically involves the following steps:
Halogenation: Introduction of a fluorine atom to the phenol ring. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated phenol precursor.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used to facilitate the coupling reactions .
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophenes.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 2-fluoro-4-(thiophen-3-YL)quinone.
Reduction: Formation of 2-fluoro-4-(dihydrothiophen-3-YL)phenol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Fluoro-4-(thiophen-3-YL)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(thiophen-3-YL)phenol involves its interaction with biological targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Fluoro-4-(thiophen-2-YL)phenol: Similar structure but with the thiophene ring attached at a different position.
4-(Thiophen-3-YL)phenol: Lacks the fluorine substitution, affecting its reactivity and biological activity.
2-Fluoro-4-(furan-3-YL)phenol: Contains a furan ring instead of thiophene, leading to different electronic properties.
Uniqueness: 2-Fluoro-4-(thiophen-3-YL)phenol is unique due to the presence of both a fluorine atom and a thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-thiophen-3-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKUBJCGSSPFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684079 |
Source
|
Record name | 2-Fluoro-4-(thiophen-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-48-5 |
Source
|
Record name | 2-Fluoro-4-(thiophen-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.